molecular formula C19H25ClN2O4 B13441083 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride

Cat. No.: B13441083
M. Wt: 380.9 g/mol
InChI Key: WJDPXYJBBJAWFE-UHFFFAOYSA-N
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Description

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitrophenyl group, a methoxyphenyl group, and an ethanolamine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of a phenyl ring to introduce the nitro group, followed by the alkylation of the resulting nitrophenyl compound. The final step involves the reaction with ethanolamine to form the desired product. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .

Scientific Research Applications

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the ethanolamine backbone can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanol Hydrochloride
  • 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-chlorophenyl)ethanol Hydrochloride

Uniqueness

Compared to similar compounds, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride stands out due to its methoxy group, which can participate in unique chemical reactions and interactions.

Properties

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.9 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol;hydrochloride

InChI

InChI=1S/C19H24N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,19-20,22H,3-4,13H2,1-2H3;1H

InChI Key

WJDPXYJBBJAWFE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O.Cl

Origin of Product

United States

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